(2Z)-2-{2-[(3-chloro-4-fluorophenyl)sulfonyl]hydrazinylidene}-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)IMINO]-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a chromene core, a sulfonamide group, and various substituents such as chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)IMINO]-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonamide group and other substituents. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and scalable production of complex organic molecules. Reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized under specific conditions to form corresponding oxides.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)IMINO]-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group may play a crucial role in binding to these targets, while the chromene core and other substituents contribute to the overall activity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Organochlorine Compounds: A broad class of compounds containing chlorine atoms, known for their diverse chemical properties and applications.
Uniqueness
What sets (2Z)-2-[(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)IMINO]-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE apart is its combination of a chromene core with a sulfonamide group and halogen substituents, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H19ClFN3O4S |
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Molecular Weight |
499.9 g/mol |
IUPAC Name |
(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(3,4-dimethylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C24H19ClFN3O4S/c1-14-7-8-17(11-15(14)2)27-23(30)19-12-16-5-3-4-6-22(16)33-24(19)28-29-34(31,32)18-9-10-21(26)20(25)13-18/h3-13,29H,1-2H3,(H,27,30)/b28-24- |
InChI Key |
NXBKOFZBUYCIHL-COOPMVRXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)F)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)F)Cl)C |
Origin of Product |
United States |
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